molecular formula C14H12N2S2 B11765896 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine

Cat. No.: B11765896
M. Wt: 272.4 g/mol
InChI Key: UUINHKZYHDPIOF-UHFFFAOYSA-N
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Description

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2. It is characterized by the presence of two thiophene rings attached to a benzene ring, which is further substituted with two amino groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include thiophene and benzene derivatives.

    Coupling Reaction: The thiophene rings are coupled to the benzene ring through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine has several scientific research applications:

    Organic Electronics: Used in the development of organic semiconductors and conductive polymers.

    Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,5-Bis(thiophen-2-yl)benzene-1,4-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(thiophen-3-yl)benzene-1,4-diamine: Similar structure but with thiophene rings attached at different positions.

    2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: Contains methyl-substituted thiophene rings.

    2,5-Diamino-1,4-bis(thiophen-2-yl)benzene: Another isomer with different substitution patterns

Uniqueness

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics .

Properties

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2,5-dithiophen-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C14H12N2S2/c15-11-8-10(14-4-2-6-18-14)12(16)7-9(11)13-3-1-5-17-13/h1-8H,15-16H2

InChI Key

UUINHKZYHDPIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2N)C3=CC=CS3)N

Origin of Product

United States

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